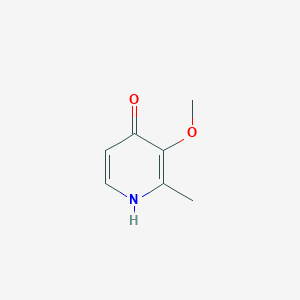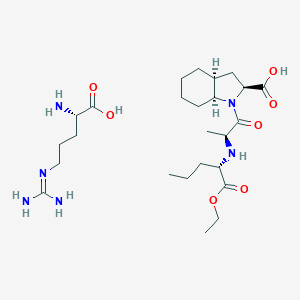
Tritricosanoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritricosanoin, also known as Glyceryl tritricosanoate or 1,2,3-Tritricosanoylglycerol, is a compound with the empirical formula C72H140O6 . It has a molecular weight of 1101.88 .
Molecular Structure Analysis
Tritricosanoin has a complex molecular structure with a total of 217 bonds, including 77 non-H bonds, 3 multiple bonds, 71 rotatable bonds, 3 double bonds, and 3 ester bonds .Physical And Chemical Properties Analysis
Tritricosanoin has a boiling point of 935.1°C at 760 mmHg . Its density is predicted to be 0.897±0.06 g/cm3 . It is stored at -20°C and is soluble in DMF .Wissenschaftliche Forschungsanwendungen
C72H140O6 C_{72}H_{140}O_{6} C72H140O6
, is a triacylglycerol that has been utilized in various scientific research applications. Below is a comprehensive analysis of six unique applications of Tritricosanoin in scientific research:Pharmaceutical Reference Standard
Tritricosanoin serves as a USP (United States Pharmacopeia) Reference Standard . It is used to determine the strength, quality, purity, and identity of pharmaceutical substances in specified quality tests and assays as outlined in the USP compendia. This ensures that the pharmaceutical products meet the required standards for medical use.
Lipid Biochemistry Research
In lipid biochemistry, Tritricosanoin is used as a high-purity lipid standard to study lipid roles in biology, health, and disease, as well as in pharmaceutical development . Its purity of over 99% makes it an ideal compound for precise biochemical analyses and research.
Triacylglycerol Studies
As a triacylglycerol, Tritricosanoin is used in the study of glycerolipids, which are a class of lipids forming the backbone of many types of biological membranes . Researchers utilize Tritricosanoin to investigate the structure and function of triacylglycerols in various biological systems.
Cell Growth and Pro-Inflammatory Response Research
Tritricosanoin has been employed as an internal standard for the quantification of fatty acids in the triglyceride component of human aortic endothelial cells (HAECs). This is particularly important in studies where the effects of fatty acids on cell growth and pro-inflammatory responses are being investigated .
Educational and Training Purposes
Tritricosanoin is also used in educational settings and training programs to teach students and researchers about lipid chemistry and the handling of biochemical compounds. It provides a practical example of a triacylglycerol compound that is relevant to both industrial and academic research .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-di(tricosanoyloxy)propyl tricosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRVRMABYZMJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H140O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(tricosanoyloxy)propyl tricosanoate | |
CAS RN |
86850-72-8 |
Source


|
| Record name | Tritricosanoin (C23:0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














